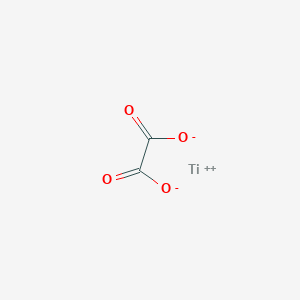

Oxalate;titanium(2+)

Description

Historical Perspectives and Evolution of Titanium-Oxalate Coordination Chemistry

The study of coordination compounds dates back to the foundational work of Alfred Werner in the late 19th and early 20th centuries, which established the concepts of coordination number and geometry. libretexts.org The exploration of titanium coordination chemistry followed, with initial research largely focusing on the robust and accessible titanium(IV) oxidation state. wikipedia.orgresearchgate.net Early investigations into titanium-oxalate complexes centered on compounds like potassium titanyl oxalate (B1200264), K2[TiO(C2O4)2], which became important as a mordant in dyeing and as a precursor for preparing titanium dioxide. chemicalbook.com

The evolution of this field saw a gradual expansion towards understanding titanium in its lower oxidation states. Titanium(III) oxalate was synthesized and studied, often as a precursor for producing titanium sub-oxides. However, the synthesis and characterization of titanium(II) complexes have remained a significant challenge due to their high reactivity and propensity for oxidation. doubtnut.comdocbrown.info Stable coordination complexes of Ti(II) are relatively uncommon. researchgate.netacs.orgnih.gov The development of advanced spectroscopic techniques and inert atmosphere synthetic methods has been crucial in allowing chemists to isolate and study these transient and highly reactive species, paving the way for a deeper understanding of compounds like titanium(II) oxalate. acs.orgnih.gov

Fundamental Principles of Titanium Low Oxidation State Chemistry Relevant to Oxalate;titanium(2+)

Titanium can exhibit multiple oxidation states, including +2, +3, and +4. britannica.com The +4 state is the most common and stable, while the +2 state is very unstable and acts as a powerful reducing agent, capable of reducing water. doubtnut.combritannica.com The chemistry of titanium(II) is therefore characterized by its strong reducing power. docbrown.info

The electronic configuration of the Ti²⁺ ion is [Ar] 3d². In a coordination complex, these two d-electrons can lead to interesting magnetic and electronic properties. researchgate.netnih.gov The oxalate anion (C₂O₄²⁻) is a bidentate ligand, meaning it binds to the central metal ion through two of its oxygen atoms, forming a stable five-membered chelate ring. musechem.compsu.ac.th The coordination of oxalate ligands to the Ti²⁺ center would result in the formation of a neutral complex, Ti(C₂O₄).

The stability of low-valent titanium complexes is highly dependent on the nature of the coordinating ligands. rsc.org While high-spin Ti(II) ions supported by redox-inactive ligands are rare due to the ion's reducing power, their study is of interest for applications as potential catalysts and reagents in organic synthesis. researchgate.netacs.orgnih.gov The synthesis of titanium(II) oxalate can reportedly be achieved by reacting titanium hydroxide (B78521) with oxalic acid in an aqueous solution. smolecule.com

Table 1: Oxidation States and Electronic Properties of Titanium

| Oxidation State | Common Compounds | Electron Configuration | Key Chemical Characteristics |

|---|---|---|---|

| +4 | TiO₂, TiCl₄ | [Ar] | Most stable, high degree of covalent bonding. wikipedia.orgbritannica.com |

| +3 | TiCl₃, Ti₂(SO₄)₃ | [Ar] 3d¹ | Reducing agent. doubtnut.combritannica.com |

Scope and Significance of Oxalate;titanium(2+) within Inorganic and Materials Science

While research on titanium(II) oxalate is not as extensive as that on its Ti(IV) counterparts, its potential significance is considerable. The unique properties stemming from the low oxidation state of titanium make it a compound of interest for several applications.

In materials science , titanium oxalate compounds, particularly those with titanium in the +4 state, are widely used as precursors for the synthesis of titanium dioxide (TiO₂) nanoparticles. chemicalbook.commusechem.com The thermal decomposition of these precursors allows for control over the phase, morphology, and surface area of the resulting TiO₂. By analogy, titanium(II) oxalate could serve as a precursor for synthesizing novel titanium-based materials, potentially with unique stoichiometries or defect structures that could influence their electronic or catalytic properties. Upon heating, titanium(II) oxalate is expected to decompose to form titanium dioxide and carbon monoxide.

In inorganic and organic synthesis , low-valent titanium complexes are known to be valuable reagents. rsc.org The strong reducing power of Ti(II) makes titanium(II) oxalate a potential candidate for use in specialized reduction reactions in organic chemistry. Its coordination environment could offer unique selectivity compared to other reducing agents. Furthermore, the compound can participate in photocatalytic oxidation reactions, especially when combined with titanium dioxide, to enhance the degradation of organic pollutants under UV light. smolecule.com The study of such rare oxidation state complexes pushes the boundaries of our understanding of bonding, structure, and reactivity in coordination chemistry. rsc.org

Table 2: Properties and Applications of Selected Titanium Oxalate Compounds

| Compound Name | Formula | Titanium Oxidation State | Key Properties/Applications |

|---|---|---|---|

| Titanium(IV) Oxalate | Ti(C₂O₄)₂ | +4 | Precursor for TiO₂ nanoparticles; used in materials science. musechem.comamericanelements.com |

| Potassium Titanyl Oxalate | K₂[TiO(C₂O₄)₂]·2H₂O | +4 | Mordant in dyeing; catalyst in organic synthesis; precursor for photocatalytic materials. chemicalbook.com |

| Ammonium (B1175870) Titanyl Oxalate | (NH₄)₂[TiO(C₂O₄)₂]·H₂O | +4 | Precursor for synthesizing TiO₂ and optical materials. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2O4Ti |

|---|---|

Molecular Weight |

135.89 g/mol |

IUPAC Name |

oxalate;titanium(2+) |

InChI |

InChI=1S/C2H2O4.Ti/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChI Key |

UHIDYLBCMGOPPP-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Ti+2] |

Origin of Product |

United States |

Synthetic Routes and Methodological Considerations for Oxalate;titanium 2+ and Allied Compounds

Direct Synthesis Strategies for Oxalate (B1200264);titanium(2+)

Direct synthesis of titanium(II) oxalate is not a widely documented process in the provided literature. Research often focuses on titanium(IV) oxalate complexes or the use of low-valent titanium species in conjunction with oxalate ligands. For instance, studies on low-valent titanium chemistry, such as those involving titanium sub-oxides, mention the preparation of titanium(III) oxalate as an intermediate for synthesizing Ti₄O₇ mdpi.com. This involves reacting metallic titanium with oxalic acid in a heated aqueous solution, suggesting a potential route for low-valent titanium oxalate synthesis, though specific conditions for Ti(II) remain elusive in these results.

Precursor-Based Synthetic Approaches to Titanium-Oxalate Species

Titanium oxalates, particularly potassium titanyl oxalate (KTO) and related complexes, are frequently employed as precursors for the synthesis of titanium dioxide (TiO₂) polymorphs and other advanced titanium materials.

Aqueous Solution Precipitation and Crystallization Techniques

Aqueous solution precipitation is a common method for preparing titanium oxalate precursors. For example, a titanium oxalate complex, [Ti₂O₃(H₂O)₂(C₂O₄)·H₂O], can be synthesized in a polycrystalline form by refluxing an aqueous solution of potassium titanyl oxalate researchgate.net. Another approach involves preparing titanium oxalate by stirring oxalic acid into an aqueous titanium chloride solution, followed by precipitation using ammonium (B1175870) hydroxide (B78521) to maintain a specific pH prepchem.com. This method is also utilized for preparing titanyl oxalate precursors, which are then converted into soluble sodium titanyl oxalate or ammonium titanyl oxalate for further reactions researchgate.netresearchgate.net. The precipitation of basic titanic oxalate from titanium sulfate (B86663) solutions by adding oxalic acid, while maintaining the temperature below 50 °C, is also described google.com.

Hydrothermal and Solvothermal Methods for Phase Control

Hydrothermal and solvothermal methods are extensively used to control the phase, morphology, and crystallinity of TiO₂ derived from titanium oxalate precursors.

Hydrothermal Synthesis: Hydrothermal treatment of titanium oxalate complexes, such as titanyl oxalate acid (H₂TiO(C₂O₄)₂) or potassium titanium oxalate (K₂TiO(C₂O₄)₂), can yield crystalline TiO₂ powders with controlled morphology and particle size researchgate.netceramics-silikaty.czrsc.orgnih.gov. For instance, hydrothermal treatment of potassium titanium oxalate at 160 °C for 1 hour can produce anatase TiO₂ scientific.net. The pH of the solution significantly influences the TiO₂ crystalline structure during hydrothermal synthesis; anatase prevails at pH 2, while rutile is predominant at pH 4-6 researchgate.net. Hydrothermal methods have also been employed to synthesize brookite TiO₂ from titanium complexes, often with oxalic acid as an additive researchgate.netrsc.org. The synthesis of rutile/anatase TiO₂ mixed crystals has been achieved via a one-step hydrothermal method using potassium titanyl oxalate as the titanium source, yielding durian-shaped crystals at 150 °C rsc.org.

Solvothermal Methods: Solvothermal approaches are also utilized for synthesizing TiO₂ nanoparticles using titanium oxalate derivatives. Diethyl oxalate, for example, has been used as a capping agent in a solvothermal method to produce TiO₂ nanoparticles with a narrow size distribution researchgate.net. Pure-phase brookite TiO₂ nanostructures have been synthesized via a solvothermal method using tetrabutyl titanate and oxalic acid hep.com.cn.

Solid-State and Green Chemistry Syntheses (e.g., Subcritical Water Conditions)

Emerging green chemistry approaches, such as subcritical water (sCW) conditions, are being explored for synthesizing titanium-based compounds. In one study, ferrotitaniferous mineral sands were treated with oxalic acid aqueous solutions under sCW conditions (155 °C, 50 bar) to synthesize ferrous oxalate and titanium dioxide polymorphs, demonstrating a sustainable route mdpi.com. High-purity alpha-ferrous oxalate dihydrate has also been synthesized directly from ferrotitaniferous mineral sands using hot pressurized oxalic acid in subcritical water at temperatures between 115 °C and 135 °C mdpi.com.

Solid-state synthesis typically involves the thermal decomposition of precursors. While not directly involving oxalates in the solid-state reaction itself, the thermal decomposition of titanium oxalate hydrate (B1144303) compounds has been used to synthesize TiO₂ brookite with high specific surface areas rsc.org.

Influence of Reaction Parameters on Product Purity and Stoichiometry

Several reaction parameters critically influence the purity, stoichiometry, and phase composition of the synthesized titanium oxalate species and their derived products:

pH: As noted, pH plays a crucial role in hydrothermal synthesis, dictating the TiO₂ polymorph formed researchgate.net. In the preparation of titanium oxalate precursors, pH control is essential during precipitation steps to ensure the formation of the desired compound and avoid unwanted byproducts prepchem.comacs.org. For instance, the pH of the solution impacts the kinetic transformation of intermediate phases in the precipitation of titanium oxalate hydrate rsc.org.

Concentration of Reactants: The concentration of oxalic acid and the titanium precursor affects the yield and purity of the synthesized materials. For example, in the leaching of sodium titanate with oxalic acid, optimal conditions for sodium titanyl oxalate synthesis were found to be 4 mol/L oxalic acid concentration, 80 °C reaction temperature, and 2 hours reaction time researchgate.net. In subcritical water synthesis, varying oxalic acid concentrations (0.1, 0.5, and 1.0 M) influenced the formation of titanium dioxide polymorphs mdpi.com.

Temperature and Time: Reaction temperature and duration are key parameters for controlling crystal growth and phase formation. Hydrothermal synthesis temperatures, for instance, can range from 120 °C to 200 °C, with reaction times from a few hours to over 24 hours, depending on the desired product researchgate.netceramics-silikaty.czrsc.orgnih.gov. Thermal decomposition of titanium oxalate precursors to form TiO₂ also requires specific temperature profiles rsc.org.

Solvent and Additives: The choice of solvent and the presence of additives can significantly impact the synthesis. For example, water is crucial for the formation of hydroxyl titanium oxalate, with ethanol (B145695) alone not yielding a precipitate cambridge.org. Alkali ions can influence the dissolution and morphology of titanium oxalate hydrate phases rsc.org. Diethylene glycol (DEG) in combination with water has been used in hydrothermal synthesis to control the morphology of TiO₂ nanowires nih.gov.

Development of Novel Synthetic Pathways for Low-Valent Titanium Oxalates

While the focus of current research often lies on TiO₂ synthesis, there is ongoing development in understanding and synthesizing low-valent titanium species. The preparation of titanium(III) oxalate as an intermediate for Ti₄O₇ synthesis, involving the reaction of metallic Ti with oxalic acid, represents one such pathway mdpi.com. Furthermore, research into low-valent transition metalate anions highlights the importance of π-acid ligands for stabilizing reduced metal centers, suggesting that oxalate ligands could potentially play a role in stabilizing low-valent titanium species, although specific examples for Ti(II) oxalates are scarce in the provided literature nih.gov. The use of subcritical water conditions for processing mineral sands with oxalic acid to yield ferrous oxalate and titanium dioxide polymorphs indicates a move towards more sustainable and potentially novel routes for metal oxalate synthesis mdpi.commdpi.com.

Advanced Characterization Techniques for Structural and Electronic Elucidation of Oxalate;titanium 2+ Complexes

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure of materials. It involves directing an X-ray beam at a crystalline sample and analyzing the pattern of diffracted beams, which are characteristic of the material's internal atomic arrangement.

Studies on related titanium oxalate (B1200264) complexes have provided valuable structural insights. For instance, the X-ray crystal structure of a titanium(III) oxalate dimer, Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, has been reported. This complex crystallizes in the monoclinic space group P2(1)/c, with unit cell dimensions a = 9.5088(19) Å, b = 6.2382(12) Å, and c = 13.494(3) Å researchgate.net. The titanium atoms in this dimer are coordinated by oxalate ligands and water molecules, forming a complex network. While obtaining suitable single crystals for titanium oxalates can be challenging, as noted in studies of lanthanide oxalates acs.org, SC-XRD remains the gold standard for absolute structural determination.

Powder X-ray Diffraction (PXRD) is employed when single crystals are unavailable or difficult to obtain. It analyzes a sample composed of many randomly oriented crystallites. PXRD is invaluable for identifying crystalline phases present in a sample, determining unit cell dimensions, assessing the degree of crystallinity, and analyzing the size of crystalline domains cambridge.orgcambridge.orgscirp.orgresearchgate.net.

For titanium oxalates, PXRD patterns can confirm the formation of specific crystalline phases or indicate an amorphous nature, as observed for some hydroxyl titanium oxalate precursors cambridge.org. PXRD data can also be used to index the diffraction pattern and determine the crystal system and lattice parameters, even for polycrystalline samples cambridge.orgresearchgate.net. For example, a titanium(IV) oxalate phase, [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O, was characterized by PXRD, revealing an orthorhombic crystal system with space group Cmca and specific unit cell parameters researchgate.net. Another titanium oxalate, Ti₂(C₂O₄)₃·10H₂O, was indexed as orthorhombic with space group C222₁ and determined lattice parameters a = 1.0503(2) nm, b = 1.5509(3) nm, and c = 0.9700(1) nm cambridge.org. These studies demonstrate PXRD's utility in phase identification and structural parameter determination for titanium oxalate compounds.

Table 3.1.1: Representative Single-Crystal and Powder XRD Data for Titanium Oxalate Complexes

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O (Ti(III) dimer) | Monoclinic | P2(1)/c | a = 9.5088(19), b = 6.2382(12), c = 13.494(3) | researchgate.net |

| Ti₂(C₂O₄)₃·10H₂O (Ti(IV)) | Orthorhombic | C222₁ | a = 10.503(2), b = 15.509(3), c = 9.700(1) | cambridge.org |

| Ti₂O₃(H₂O)₂·H₂O (Ti(IV)) | Orthorhombic | Cmca | a = 15.494(2), b = 10.491(1), c = 9.700(1) | researchgate.net |

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations within a compound. These techniques are highly sensitive to the types of chemical bonds present, the functional groups, and the coordination environment of metal ions.

FTIR spectroscopy is particularly useful for identifying the oxalate ligand and understanding its coordination to the titanium center. The oxalate dianion (C₂O₄²⁻) exhibits characteristic stretching vibrations for its C=O and C-O bonds. In free oxalate, the C=O stretching vibration typically appears around 1700-1740 cm⁻¹ cdnsciencepub.com. Upon coordination to a metal ion like titanium, these vibrations are influenced by the metal-ligand bond strength and geometry.

For titanium oxalate complexes, FTIR spectra often show shifts in these characteristic bands. For instance, a sharp absorption band around 1695 cm⁻¹ has been assigned to the C=O stretching vibration in hydroxyl titanium oxalate cambridge.org. In another study involving titanium surfaces treated with oxalic acid and Ti(IV) oxalate, a signal at 1680 cm⁻¹ was attributed to the antisymmetric vibration of the C=O groups of a Ti(IV)-oxalate species adsorbed on the surface ua.es. The presence of broad bands around 3400 cm⁻¹ typically indicates O-H stretching vibrations from coordinated or lattice water molecules cambridge.orgresearchgate.net. The exact positions and splitting patterns of these bands provide clues about the coordination mode of the oxalate ligand (e.g., monodentate, bidentate, or bridging) and the symmetry of the complex.

Table 3.2.1: Characteristic FTIR Bands for Oxalate Ligands in Titanium Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Source |

| O-H Stretching | ~3400 | Hydroxyl groups (from water) | cambridge.orgresearchgate.net |

| C=O Stretching (antisym) | ~1680-1695 | Coordinated oxalate C=O stretch | cambridge.orgua.es |

| C-O Stretching | Varies | Coordinated oxalate C-O stretch | cdnsciencepub.com |

Raman spectroscopy complements FTIR by providing information about vibrational modes that are typically Raman-active, including lattice vibrations and certain molecular vibrations that may be weak or absent in FTIR spectra. For titanium oxalates, Raman spectroscopy can help characterize the crystalline structure and identify specific vibrational modes associated with the titanium-oxalate framework.

Raman studies have been used to characterize titanium dioxide (TiO₂) nanoparticles synthesized from titanium oxalate precursors capes.gov.brresearchgate.net. While these studies focus on the resulting oxide, the vibrational signatures of the oxalate precursor can sometimes be inferred or correlated. For instance, Raman spectroscopy has been employed to study zinc and titanium oxalates, with bands attributed to titanium oxalate identified tudublin.ie. These techniques collectively provide a comprehensive understanding of the molecular structure and bonding within titanium oxalate complexes.

Electron Microscopy and Elemental Mapping

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), coupled with elemental analysis methods like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS), offer crucial insights into the morphology, microstructure, and elemental composition of titanium oxalate materials.

Morphology and Microstructure: SEM provides high-resolution images of the surface morphology, revealing particle size, shape, and aggregation states. TEM, particularly High-Resolution TEM (HRTEM), offers even greater detail, allowing visualization of internal structures, crystal lattice fringes, and defects cambridge.orgresearchgate.net. For example, hydroxyl titanium oxalate has been synthesized as hollow nanospheres with shell thicknesses of approximately 30 nm, as observed by FESEM and TEM cambridge.org. Other studies have characterized composite structures involving titanium oxalates, revealing micron-sized spindly particles and smaller irregular nanoparticles researchgate.net.

Elemental Composition and Distribution: EDS and EELS are powerful analytical tools used in conjunction with electron microscopes to determine the elemental composition and map the spatial distribution of elements within a sample cambridge.orgresearchgate.netoup.comhoustonem.com. EDS detects characteristic X-rays emitted when the electron beam interacts with the sample, providing qualitative and quantitative elemental analysis. For titanium oxalate complexes, EDS analysis confirms the presence of titanium, carbon, and oxygen, consistent with their chemical formula cambridge.org. Elemental mapping using EDS or EELS can visually demonstrate the homogeneous distribution of these elements within the particles, confirming the formation of the desired compound and revealing any compositional variations or segregation cambridge.orgresearchgate.netoup.comrafaldb.comnih.gov. Techniques like spectrum-imaging, which combines EELS with scanning transmission electron microscopy (STEM), enable high-resolution elemental mapping at near-atomic resolution, providing detailed insights into the local elemental environment rafaldb.comnih.gov.

Chemical Reactivity, Transformation Pathways, and Stability of Oxalate;titanium 2+

Thermal Decomposition and Pyrolysis Mechanisms

The thermal decomposition of titanium oxalates, such as potassium titanium oxalate (B1200264) (PTO), involves complex multi-stage processes that ultimately lead to the formation of titanium oxides researchgate.netresearchgate.net. These processes are highly dependent on factors like heating rate, atmosphere, and the specific composition of the oxalate precursor.

Formation of Reduced Titanium Oxides and Polymorphs (e.g., Anatase, Rutile, Brookite)

During the thermal decomposition of titanium oxalate precursors, various titanium oxide polymorphs can be formed. The specific conditions, including pH and the presence of chelating agents like oxalic acid, significantly influence the resulting crystalline structure of TiO₂ researchgate.netmdpi.com. For instance, studies on hydrothermal synthesis of TiO₂ from titanium precursors in the presence of oxalic acid have shown that anatase formation prevails at a pH of 2, while rutile is predominant at pH 4 to 6 researchgate.netmdpi.com. Oxalate itself can facilitate the growth of specific polymorphs, such as brookite, under controlled conditions researchgate.net. The decomposition of oxalate groups typically involves the evolution of carbon monoxide (CO) and carbon dioxide (CO₂) researchgate.netresearchgate.netresearchgate.net.

Kinetic and Thermodynamic Aspects of Decomposition

The thermal decomposition of potassium titanium oxalate (PTO) has been studied using thermogravimetry (TG) under nitrogen atmospheres researchgate.netresearchgate.net. The decomposition typically proceeds through multiple stages, with the elimination of CO and CO₂ being a significant part of the process. Kinetic analyses, often employing model-free methods based on the isoconversional principle, have been used to determine activation energies. For instance, the combined elimination of CO and CO₂ during the decomposition of PTO has been reported to occur in a single step with an activation energy of approximately 315 kJ mol⁻¹ researchgate.net. The theoretical and experimental mass loss data generally show good agreement across these decomposition stages researchgate.netresearchgate.net.

Solution-Phase Reactivity and Hydrolysis

In aqueous solutions, titanium(II) and titanium(III) species, especially in the presence of oxalate ligands, exhibit complex behavior. Titanium(IV) is generally prone to hydrolysis, forming oxides, particularly at neutral or basic pH acs.org. However, ligands like oxalate can stabilize titanium ions against hydrolysis acs.org. Studies on titanium(III) and titanium(IV) with oxalate ligands reveal the formation of stable complexes. For example, the titanyl oxalate anion in solution has been characterized as mononuclear Ti(OH)₂(C₂O₄)²⁻ units utwente.nl. The stability constants for titanium-oxalate complexes have been determined, with values for Ti³⁺ and oxalate indicating complex formation rsc.org. The reactivity in solution is influenced by pH, with different titanium species and complexes forming depending on the acidity acs.orgutwente.nl.

Redox Behavior and Electronegativity Tuning

The redox chemistry of titanium in the presence of oxalate is a key aspect of its reactivity. Oxalate ligands can significantly influence the redox potentials of titanium centers, thereby affecting their susceptibility to oxidation or reduction.

Oxidation Pathways of Titanium(II) Centers

Titanium(II) is a less common oxidation state for titanium, typically stabilized by strong ligands. While specific oxidation pathways for a free "Oxalate;titanium(2+)" species are not extensively detailed, research on related titanium complexes indicates that titanium(II) centers can be oxidized. For example, a Ti(III)₂ oxalate dimer has been reported to exhibit an irreversible redox couple around -196 mV, likely corresponding to a Ti(IV)₂/Ti(III)Ti(IV) couple, suggesting that Ti(II) species, if formed, would be highly susceptible to oxidation to higher states acs.orgnih.gov. The complexation of oxalate with titanium species can lower the reduction potential of titanium, facilitating electron transfer processes eeer.org.

Contribution of Oxalate Anion Redox

The oxalate anion (C₂O₄²⁻) itself can participate in redox reactions, though its primary role in titanium complexes is often as a stabilizing ligand. However, in certain catalytic systems involving titanium oxides and oxalate, oxalate has been shown to enhance the production of reactive oxygen species. This enhancement is attributed to the lowering of the redox potential of titanium species, such as Ti³⁺, by complexation with oxalate, which promotes electron transfer from titanium to oxygen eeer.org. Conversely, oxalate can also act as a scavenger for reactive species like HO₂• and ¹O₂, presenting a dual role in such systems eeer.org.

Research Applications of Oxalate;titanium 2+ and Titanium Oxalate Derived Materials

Precursors for Controlled Synthesis of Advanced Titanium Oxides (e.g., TiO2 Polymorphs, Magnéli Phases)

Titanium oxalate (B1200264) compounds are highly valued as precursors for producing advanced titanium oxides with precise control over their structural and chemical properties. The thermal decomposition of these oxalates provides a versatile and effective route to materials like the various polymorphs of titanium dioxide (TiO₂) and substoichiometric Magnéli phases.

The use of titanium oxalate precursors, such as potassium titanyl oxalate or titanium oxalate hydrate (B1144303), allows for the selective synthesis of the primary TiO₂ polymorphs: anatase, rutile, and brookite. The final crystal phase and morphology of the resulting TiO₂ are highly dependent on the synthesis conditions, a feature that researchers exploit to create materials tailored for specific applications.

Hydrothermal methods and subsequent calcination are commonly employed. By carefully adjusting parameters like pH, temperature, and reaction time, it is possible to direct the crystallization process. For instance, studies have shown that in hydrothermal synthesis using a titanium oxalate complex, the pH of the solution is a critical factor; anatase formation is often favored at a low pH (e.g., pH 2), while rutile becomes the predominant phase at mid-range pH values (pH 4 to 6). researchgate.net Similarly, anatase/brookite composites can be obtained at high pH. airitilibrary.com

The precursor itself can influence the final structure. One study demonstrated that using potassium titanyl oxalate as a titanium source in a one-step hydrothermal process at 120°C produced a titanium oxalate intermediate, which, upon raising the temperature to 150°C, transformed into durian-shaped mixed-phase rutile/anatase TiO₂ crystals. rsc.org The morphology of the final oxide material can often inherit the shape of the initial oxalate precursor crystals, a phenomenon known as pseudomorphism. This allows for the creation of complex nanostructures, such as flower-like rutile, by controlling the precipitation of the oxalate precursor. researchgate.net

Table 1: Influence of Synthesis Parameters on TiO₂ Polymorph Formation from Oxalate Precursors

| Precursor | Method | Key Parameter | Resulting Phase(s) | Reference |

|---|---|---|---|---|

| Titanium Oxalate Complex | Hydrothermal | Solution pH (e.g., pH 2) | Anatase | researchgate.net |

| Titanium Oxalate Complex | Hydrothermal | Solution pH (e.g., pH 4-6) | Rutile | researchgate.net |

| Titanium Oxalate Complex | Hydrothermal | High pH | Anatase/Brookite Composite | airitilibrary.com |

| Potassium Titanyl Oxalate | Hydrothermal | Temperature (150°C) | Rutile/Anatase Mixed Crystal | rsc.org |

Beyond the common polymorphs, titanium oxalate is a key starting point for producing Magnéli phases. These are substoichiometric oxides with the general formula TiₙO₂ₙ₋₁ (where n ranges from 4 to 10) and exhibit unique properties like high electrical conductivity. The synthesis typically involves the high-temperature reduction of TiO₂ in a reducing atmosphere (e.g., hydrogen). Since titanium oxalate is a reliable precursor for high-purity TiO₂, it serves as the initial building block in a multi-step process to form these advanced conductive oxides.

The titanium oxalate precursor route is also highly amenable to the incorporation of other elements (heteroatom doping) or the formation of composite materials. This is a critical strategy for modifying the electronic and optical properties of TiO₂, for example, to enhance its photocatalytic activity under visible light.

Doping can sometimes be achieved intrinsically. For example, the synthesis of TiO₂ from a titanium oxalate complex via a hydrothermal method can result in the incorporation of carbon and nitrogen, enhancing visible light absorption. researchgate.net In other cases, dopants are intentionally added during the synthesis. Potassium-doped TiO₂ has been synthesized using potassium oxalate in a sol-gel process. epa.gov Similarly, ammonium (B1175870) niobium oxalate has been used as a dopant source alongside a titanium precursor to create Nb-doped TiO₂. researchgate.net

The formation of composites is another key application. An FeTiO₃/TiO₂ composite was synthesized via a chemical route using titanium oxalate. airitilibrary.com In a different approach, Cu-doped TiO₂ and CuO-TiO₂ mixed oxides have been prepared through the pyrolysis of precursors obtained by precipitating copper and titanium ions using fruit juice as a natural source of oxalate. researchgate.net Researchers have also used titanium(IV) oxalate to create niobium-titanium composite photocatalysts by impregnating niobic acid, demonstrating the versatility of the oxalate compound in multi-component systems. frontiersin.org

Table 2: Examples of Doped and Composite Materials from Titanium Oxalate Precursors

| Material Type | Dopant/Second Component | Precursor(s) | Synthesis Highlight | Reference |

|---|---|---|---|---|

| Doped TiO₂ | Carbon (C), Nitrogen (N) | Titanium Oxalate Complex | In-situ doping during hydrothermal synthesis | researchgate.net |

| Doped TiO₂ | Potassium (K) | Titanium precursor, Potassium Oxalate | Base-catalyzed sol-gel process | epa.gov |

| Doped TiO₂ | Iron (Fe), Niobium (Nb) | Titanium precursor, Ammonium Niobium Oxalate | Temperature-controlled sol-gel process | researchgate.net |

| Composite | FeTiO₃ | Titanium Oxalate | Chemical route synthesis | airitilibrary.com |

| Composite | Niobium Oxide | Titanium(IV) Oxalate, Niobic Acid | Wet impregnation for photocatalyst preparation | frontiersin.org |

| Doped/Mixed Oxide | Copper (Cu) | Titanium/Copper ions, Natural Oxalate Source | Pyrolysis of co-precipitated oxalate precursors | researchgate.net |

Catalysis and Photocatalysis Research

Materials derived from titanium oxalate precursors exhibit significant potential in catalysis and photocatalysis. The ability to control the phase, morphology, and composition of the final titanium oxide product is crucial for developing highly active and efficient catalysts.

One of the most researched applications of TiO₂ is in photocatalysis for environmental cleanup. Materials derived from titanium oxalate are central to this work. For instance, potassium oxalate-doped TiO₂ synthesized via a sol-gel process was impregnated into rubber sheets and showed effective decolorization of methylene (B1212753) blue dye solutions, primarily through adsorption. epa.gov In another study, Fe- and Nb-doped TiO₂, prepared using ammonium niobium oxalate as a dopant precursor, demonstrated complete decolorization of turquoise blue dye within hours under irradiation. researchgate.net The general photocatalytic degradation of dyes like methylene blue, congo red, and methyl orange using various forms of TiO₂ is a well-established field. nanobioletters.comresearchgate.net

A significant application is the treatment of highly toxic cyanide-containing wastewater. Research has shown that niobium-titanium based photocatalysts can effectively oxidize free cyanide. frontiersin.org In one study, niobic acid was doped with titanium(IV) oxalate in varying proportions (0.5% to 1.5%) to create catalysts. The resulting materials achieved up to 92.9% degradation of cyanide under UV irradiation, converting it to the less toxic cyanate. frontiersin.org This highlights the critical role of titanium oxalate in creating advanced catalysts for treating specific industrial pollutants.

Beyond photocatalysis, titanium oxalate-derived materials are used in conventional catalytic processes. Potassium titanium oxide oxalate (PTO) has been identified as an effective, water-soluble catalyst for organic synthesis. scientificlabs.co.uk It facilitates the three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol (B1680541) or naphthol to produce chromene derivatives. Its water solubility is a significant advantage, as it allows for easy separation of the catalyst from the reaction mixture upon completion. scientificlabs.co.uk

A frontier in photocatalysis research is the conversion of carbon dioxide (CO₂), a primary greenhouse gas, into valuable chemical fuels. Materials derived from titanium oxalate are proving to be effective in this application. A notable study demonstrated the synthesis of TiO₂ nanoparticles from a novel titanium oxalate complex using a facile hydrothermal method. researchgate.net The resulting catalysts, particularly a bicrystalline anatase-brookite composite, showed remarkable activity for the photocatalytic reduction of CO₂ to methanol (B129727) (CH₃OH) under both UV-vis and visible light irradiation. researchgate.net The enhanced performance was attributed to intrinsic carbon and nitrogen doping from the precursor and the efficient charge transfer between the two TiO₂ phases. researchgate.netairitilibrary.com

Hydrogen Evolution under Photocatalytic Conditions

Materials derived from titanium oxalate are instrumental in the field of photocatalysis, particularly for hydrogen evolution from water. Titanium dioxide (TiO2), often synthesized from titanium oxalate precursors, is a widely studied photocatalyst. mdpi.comairitilibrary.com The efficiency of hydrogen production is influenced by the crystalline phase and morphology of the TiO2, which can be controlled during the synthesis process. researchgate.net

For instance, studies have shown that modifying TiO2 with palladium (Pd) can significantly enhance its photocatalytic activity. In one study, a Pd@TiO2 photocatalyst demonstrated a higher rate of hydrogen evolution compared to bare TiO2. The total amount of hydrogen produced on Pd@TiO2CA was 1236 μmol/gcat within two hours. mdpi.com This enhancement is attributed to the role of palladium in promoting the separation of photogenerated electron-hole pairs, a critical step in photocatalysis. mdpi.com

Research has also explored the use of oxidized titanium nitride (TiN) nanopowders, which form an anatase phase of TiO2 containing Ti3+ and nitrogen, for co-catalyst-free photocatalytic hydrogen evolution. arxiv.org These materials have shown stable activity over extended periods, highlighting the potential for developing cost-effective and robust photocatalytic systems. arxiv.org

Interactive Data Table: Photocatalytic Hydrogen Evolution using TiO2-based Catalysts

| Catalyst | H2 Evolution Rate (μmol/h·gcat) | Total H2 Produced in 2h (μmol/gcat) | Source |

| TiO2SA | 158.5 | 317 | mdpi.com |

| TiO2CRA | 430 | 860 | mdpi.com |

| TiO2CA | 511.5 | 1023 | mdpi.com |

| Pd@TiO2CA | 760 | 1236 | mdpi.com |

Energy Technologies

The application of titanium oxalate and its derivatives extends into the realm of energy storage and conversion, where they are investigated as components in advanced electrode materials and for their role in electrocatalytic processes.

Titanium-based materials are considered promising candidates for anode materials in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) due to their safety and structural stability. rsc.orgfrontiersin.orgresearchgate.net Titanium dioxide, which can be derived from the thermal decomposition of titanium oxalate, is a key material in this area.

In the context of SIBs, various titanium-based oxides have been explored. rsc.orgcip.com.cn For instance, Na0.66Mg0.34Ti0.66O2 has been reported as an anode material that delivers a capacity of about 98 mAh/g and exhibits good cycling stability, with approximately 94.2% capacity retention after 128 cycles. frontiersin.org The development of nanostructured Ti-based materials is a key strategy to enhance their electrochemical performance. rsc.org

While direct use of titanium oxalate in batteries is less common than its oxide derivatives, research on other metal oxalates, such as tin oxalate, has shown their potential as precursors for active electrode materials. researchgate.netdocumentsdelivered.com This suggests that titanium oxalate could similarly serve as a valuable precursor for creating high-performance electrode materials for next-generation energy storage devices.

Titanium-based materials also play a role in electrocatalysis. Unmodified titanium electrodes with their naturally forming native oxide layer have demonstrated superior activity for the electroreduction of oxalic acid to glyoxylic acid and glycolic acid. rsc.orggla.ac.ukresearchgate.net This indicates the inherent electrocatalytic potential of titanium oxides.

Furthermore, titanium-decorated surfaces are being investigated as potential catalysts for the electrochemical reduction of carbon dioxide to oxalate. This process is significant for CO2 capture and utilization, offering a pathway to convert a greenhouse gas into a valuable chemical.

Sorption and Complexation in Chemical Separations and Remediation

The ability of titanium oxalate and its derivatives to interact with various substances through sorption and complexation makes them valuable in environmental remediation and chemical separation processes. rsc.orgeeer.org

Titanium dioxide, often derived from titanium oxalate, can be modified to enhance its capacity for adsorbing heavy metal ions from water. For example, sulfhydryl-modified nano-titanium dioxide has shown high efficiency in removing Hg2+, Cd2+, and Pb2+ ions, with maximum adsorption efficiencies reaching 98.3%, 98.4%, and 98.4% respectively. frontiersin.org This modified adsorbent also demonstrates good reusability, maintaining high adsorption efficiency after multiple cycles. frontiersin.org

The adsorption of cadmium ions on TiO2 is influenced by pH, with the presence of oxalate ions affecting the adsorption behavior. nih.gov Oxalate can increase the adsorption of Cd(II) at low pH and decrease it at high pH, demonstrating the complex interplay between the metal ion, the adsorbent surface, and complexing agents in the system. nih.gov

Titanium-based materials are being actively researched for their potential in carbon dioxide capture. aps.org Theoretical studies have shown that decorating graphene with titanium atoms can significantly enhance the adsorption of CO2. arxiv.org The mechanism involves charge transfer from the titanium to the CO2 molecule, leading to the formation of a bent CO2 radical anion and, with multiple CO2 molecules, an oxalate species that is strongly chemisorbed. arxiv.orgucl.ac.uk

Recent research has also focused on novel titanium peroxide compounds that can rapidly absorb large amounts of CO2 from the atmosphere. azocleantech.comscitechdaily.com One such compound, potassium tetraperoxo titanate, exhibited a carbon capture capacity of about 8.5 mmol of CO2 per gram, which is significantly higher than some other materials being investigated. azocleantech.comscitechdaily.com This highlights the potential of designing new titanium-based materials for direct air capture of CO2. scitechdaily.com

Smart Materials Development (e.g., Electrorheological Fluids)

Smart materials, which can alter their properties in response to external stimuli, represent a significant area of materials science. Electrorheological (ER) fluids are a prominent class of smart materials, consisting of polarizable particles suspended in an insulating oil. Their rheological characteristics, such as viscosity and yield stress, can be rapidly and reversibly changed by applying an electric field. Titanium oxalate derivatives have been instrumental in advancing ER fluid technology.

Detailed research has focused on enhancing the performance of ER fluids, which has historically been limited by issues such as insufficient dynamic shear stress and poor stability. nih.gov A notable advancement involves the synthesis of tin titanyl oxalate (TTO) with a unique, tremella-like wrinkly microstructure (W-TTO). nih.govacs.org This morphology is achieved through a straightforward coprecipitation method. acs.org The resulting W-TTO particles, when dispersed in silicone oil, exhibit significantly improved ER activity compared to pristine TTO. nih.gov The enhanced performance is attributed to better wettability between the W-TTO particles and the oil. acs.org

Under an external electric field, both pristine TTO and W-TTO particles align to form chain-like structures, but the W-TTO based fluids demonstrate superior stability and performance. acs.org Research indicates that W-TTO ER fluids have enhanced static yield stress and maintain a stable dynamic shear stress across a range of shear rates, a crucial factor for engineering applications. nih.govacs.org Furthermore, these fluids show good temporal stability in static yield stress and leakage current over 30-day tests. nih.gov

Comparative Performance of TTO and W-TTO Based Electrorheological Fluids

| Property | Pristine TTO-based ER Fluid | Wrinkly TTO (W-TTO)-based ER Fluid | Significance |

|---|---|---|---|

| ER Activity | Standard | Enhanced | Improved responsiveness to electric field. nih.gov |

| Dynamic Shear Stress | Less Stable | Remains stable throughout the shear rate range | Critical for reliability in engineering applications. nih.gov |

| Static Yield Stress | Baseline | Enhanced | Indicates stronger particle chains under an electric field. acs.org |

| Wettability in Silicone Oil | Lower | Improved | Contributes to lower field-off viscosity and enhanced ER activity. acs.org |

| Time Stability (30 days) | Less Stable | Fine time stability in static yield stress and leakage current | Demonstrates long-term reliability. nih.gov |

Other research in this area includes the development of ER fluids based on calcium titanium oxalate, which have been studied for both positive and negative ER effects. sciopen.com Optical imaging experiments have been used to directly observe the internal chain-like and dendritic structures that form under a direct current electric field, providing insight into the material's optical properties and the mechanisms of ER effects. sciopen.com Additionally, studies on iron(II) oxalate doped with titanium have shown that this modification leads to advantageous rheological properties and excellent wetting compared to pure iron(II) oxalate ER fluids. rsc.org

Development of Optical Materials

Titanium oxalate compounds are valuable precursors for synthesizing titanium dioxide (TiO₂), a material widely used in optical applications due to its high refractive index, good thermal stability, and eco-friendly properties. optica.orgutb.cz The thermal decomposition of titanium oxalate is a key method for producing TiO₂ for optical coatings and other functional materials. optica.org

Research has demonstrated that titanium oxalate complexes can be used to synthesize TiO₂ nanoparticles with controlled crystalline structures and morphologies through methods like hydrothermal synthesis. researchgate.net A significant advantage of using titanium oxalate precursors is the ability to selectively tune the resulting phase of TiO₂—be it anatase, rutile, or brookite—by carefully controlling synthesis conditions such as the pH of the reaction medium. researchgate.netairitilibrary.com Each crystalline phase possesses different optical and electronic properties, making this control crucial for tailoring the material to specific applications. For instance, the photocatalytic activity of the resulting TiO₂, which is dependent on its optical absorption properties, is highest in powders that contain a mix of crystalline phases. airitilibrary.com

Effect of Synthesis pH on TiO₂ Crystalline Phase from a Titanium Oxalate Precursor

| Reaction pH | Resulting Crystalline Phase(s) | Observed Morphology | Reference |

|---|---|---|---|

| Low pH (with oxalic acid additive) | Rutile | Highly ordered, flower-like | researchgate.net |

| High pH | Anatase/Brookite Composite | Nanoparticles | airitilibrary.com |

| High pH | Brookite | Facilitated by the specific octahedral arrangement of the titanium oxalate complex | researchgate.net |

Furthermore, Ti(IV) oxalate complexes have been used as precursors in hydrothermal processes to create advanced, hierarchical hollow TiO₂ materials. rsc.org By adjusting the concentration of ammonia (B1221849) during synthesis, researchers can control the morphology and crystalline form of these hollow structures. The resulting materials exhibit high surface areas and have shown superior performance in applications such as the degradation of dyes in water, a process driven by photocatalysis. rsc.org The ability to synthesize mixed-phase TiO₂ (e.g., anatase and rutile) by calcining a titanium oxalate complex precursor is also a subject of study, as these mixed-phase materials are highly sought after for their synergistic properties. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.